1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester
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Overview
Description
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial production methods typically involve large-scale synthesis using similar condensation reactions, but with optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group, allowing for the introduction of various functional groups. Common reagents include alkyl halides and sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acid derivatives, while reduction results in the formation of amines or alcohols.
Scientific Research Applications
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential as drugs for treating various diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, dimethyl ester can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has similar structural features but differs in the substitution pattern, leading to distinct chemical and physical properties.
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: Another related compound with variations in the ester groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
52921-23-0 |
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Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
dimethyl 3-phenyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)10-8-15-12(14(17)19-2)11(10)9-6-4-3-5-7-9/h3-8,15H,1-2H3 |
InChI Key |
JYTMAQWYVXDBPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=C1C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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